molecular formula C12H10ClNO3S B13972992 1-[1-(Benzenesulfonyl)-1H-pyrrol-3-yl]-2-chloroethan-1-one CAS No. 91579-92-9

1-[1-(Benzenesulfonyl)-1H-pyrrol-3-yl]-2-chloroethan-1-one

Katalognummer: B13972992
CAS-Nummer: 91579-92-9
Molekulargewicht: 283.73 g/mol
InChI-Schlüssel: FKDQWGQYFOWNDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of 1-[1-(Benzenesulfonyl)-1H-pyrrol-3-yl]-2-chloroethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of benzenesulfonyl chloride with a pyrrole derivative under appropriate reaction conditions. The reaction typically requires the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the sulfonyl chloride intermediate. The intermediate is then reacted with a chloroethanone derivative to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

1-[1-(Benzenesulfonyl)-1H-pyrrol-3-yl]-2-chloroethan-1-one undergoes various types of chemical reactions, including substitution, oxidation, and reduction reactions.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-[1-(Benzenesulfonyl)-1H-pyrrol-3-yl]-2-chloroethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.

Wirkmechanismus

The mechanism of action of 1-[1-(Benzenesulfonyl)-1H-pyrrol-3-yl]-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity . This interaction can disrupt essential biological processes, resulting in antimicrobial or anticancer effects. The compound’s ability to form stable complexes with biological molecules is a key factor in its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

1-[1-(Benzenesulfonyl)-1H-pyrrol-3-yl]-2-chloroethan-1-one can be compared with other similar compounds, such as:

    1-[1-(Benzenesulfonyl)-1H-pyrrol-3-yl]-1-ethanone: This compound has a similar structure but lacks the chloro group.

    Benzenesulfonyl chloride: This compound is a simpler sulfonyl chloride derivative and is commonly used as a reagent in organic synthesis.

    Sulfonyl fluorides: These compounds are similar in structure but contain a fluorine atom instead of chlorine.

The uniqueness of this compound lies in its combination of the benzenesulfonyl group, pyrrole ring, and chloroethanone moiety, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

91579-92-9

Molekularformel

C12H10ClNO3S

Molekulargewicht

283.73 g/mol

IUPAC-Name

1-[1-(benzenesulfonyl)pyrrol-3-yl]-2-chloroethanone

InChI

InChI=1S/C12H10ClNO3S/c13-8-12(15)10-6-7-14(9-10)18(16,17)11-4-2-1-3-5-11/h1-7,9H,8H2

InChI-Schlüssel

FKDQWGQYFOWNDB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.